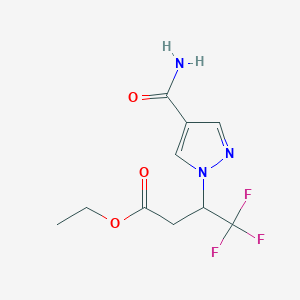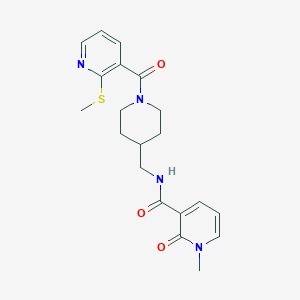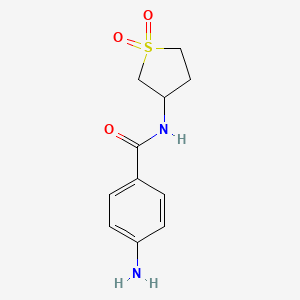
Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate, also known as EF24, is a synthetic compound that has been shown to have potential applications in scientific research. This molecule has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In
作用機序
Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate exerts its effects through the activation of the transcription factor, nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a key regulator of the antioxidant response pathway and plays a critical role in protecting cells from oxidative stress. Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to activate Nrf2 and induce the expression of various antioxidant and detoxification genes. This activation of Nrf2 may contribute to the anti-inflammatory, anti-cancer, and anti-oxidant properties of Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate.
Biochemical and physiological effects:
Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has also been shown to increase the expression of various antioxidant and detoxification genes, which may contribute to its anti-oxidant properties.
実験室実験の利点と制限
Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have low toxicity and is well-tolerated in animal models. However, Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has some limitations for lab experiments. It is a relatively new compound and its effects on various biological systems are still being studied. Additionally, Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has poor solubility in aqueous solutions, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate. One direction is to further explore its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Another direction is to study its anti-cancer properties and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate and its effects on various biological systems. Finally, future studies may focus on improving the solubility and bioavailability of Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate to increase its potential applications in scientific research.
合成法
Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate is synthesized through a multi-step process that involves the reaction of 4-carbamoylpyrazole with 4,4,4-trifluoro-3-buten-2-one. The resulting product is then reacted with ethyl bromoacetate to produce Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate. This synthesis method has been optimized and yields a high purity product.
科学的研究の応用
Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases such as arthritis and colitis. Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has also been studied for its anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines. Additionally, Ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have anti-oxidant properties, which may make it useful in the treatment of various oxidative stress-related diseases.
特性
IUPAC Name |
ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3/c1-2-19-8(17)3-7(10(11,12)13)16-5-6(4-15-16)9(14)18/h4-5,7H,2-3H2,1H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPXZYMNNWXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2618552.png)
![2-[Ethyl-(2-methoxyphenyl)amino]ethanol](/img/structure/B2618554.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2618555.png)

![3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B2618558.png)

![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)

![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)

![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)